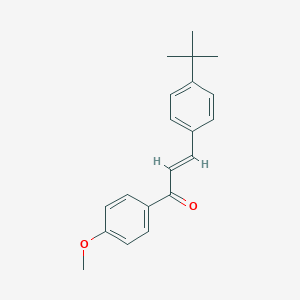

3-(4-Tert-butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one

Descripción general

Descripción

3-(4-Tert-butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the root of the turmeric plant. Curcumin has been widely studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anti-cancer effects.

Aplicaciones Científicas De Investigación

Second-Order Harmonic Generation (SHG) Properties

The compound 3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one, identified in its enol form as 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one (BPMP), demonstrates significant potential in the field of nonlinear optics, specifically in second-order harmonic generation (SHG). A study by Kagawa, Sagawa, and Kakuta (1993) highlighted BPMP's remarkable SHG efficiency, which is ten times that of urea, indicating its utility in optical devices and materials research (Kagawa, Sagawa, & Kakuta, 1993).

Environmental Impact and Degradation

Research on the environmental degradation of UV filters, specifically avobenzone, which shares a similar chemical structure with the compound , revealed the formation of chlorinated products under disinfection conditions. This study by Kalister et al. (2016) is crucial for understanding the environmental behavior and potential impacts of such compounds in aquatic ecosystems (Kalister et al., 2016).

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-20(2,3)17-10-5-15(6-11-17)7-14-19(21)16-8-12-18(22-4)13-9-16/h5-14H,1-4H3/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCOCFMBGWGCE-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423298.png)

![N'-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423303.png)

![4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423305.png)

![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B423306.png)

![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B423307.png)

![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423309.png)

![N'-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423312.png)

![2-Methoxy-5-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B423315.png)

![2-methoxy-4-[(E)-{2-[(2-methoxy-4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423316.png)

![2-methoxy-5-{(E)-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B423317.png)

![2-(4-chlorophenoxy)-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423318.png)